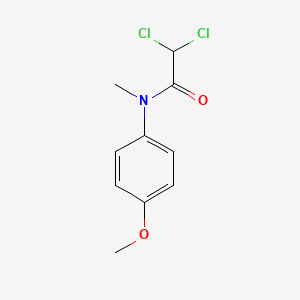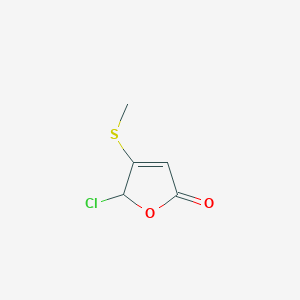
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a chlorine atom at the 5-position and a methylsulfanyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(methylsulfanyl)furan-2(5H)-one typically involves the chlorination of 4-(methylsulfanyl)furan-2(5H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(methylsulfanyl)furan-2(5H)-one.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium methoxide, ammonia, thiourea, dimethylformamide as solvent.
Major Products Formed
Oxidation: 5-Chloro-4-(methylsulfinyl)furan-2(5H)-one, 5-Chloro-4-(methylsulfonyl)furan-2(5H)-one.
Reduction: 4-(Methylsulfanyl)furan-2(5H)-one.
Substitution: 5-Amino-4-(methylsulfanyl)furan-2(5H)-one, 5-Methoxy-4-(methylsulfanyl)furan-2(5H)-one.
Aplicaciones Científicas De Investigación
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. Derivatives of this compound are studied for their ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(methylsulfanyl)furan-2(5H)-one involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfanyl)furan-2(5H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Bromo-4-(methylsulfanyl)furan-2(5H)-one: Similar structure with a bromine atom instead of chlorine, leading to variations in chemical properties and applications.
5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one:
Uniqueness
5-Chloro-4-(methylsulfanyl)furan-2(5H)-one is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62674-31-1 |
|---|---|
Fórmula molecular |
C5H5ClO2S |
Peso molecular |
164.61 g/mol |
Nombre IUPAC |
2-chloro-3-methylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C5H5ClO2S/c1-9-3-2-4(7)8-5(3)6/h2,5H,1H3 |
Clave InChI |
RGWXUYJDQFEFOP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=O)OC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


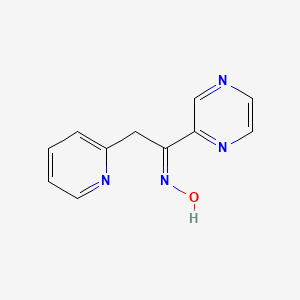

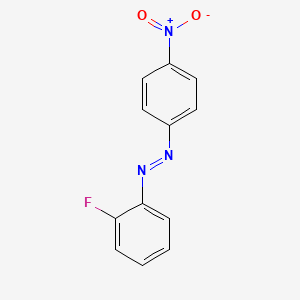
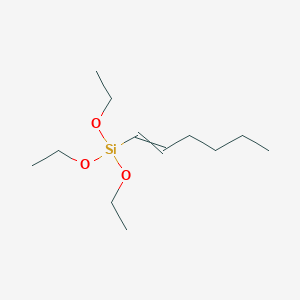

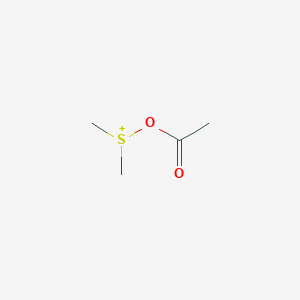
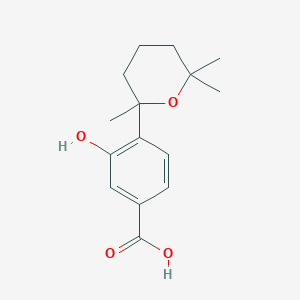
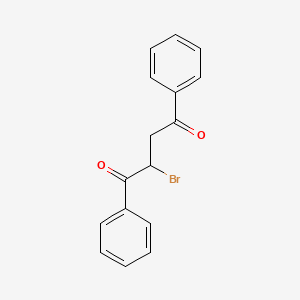
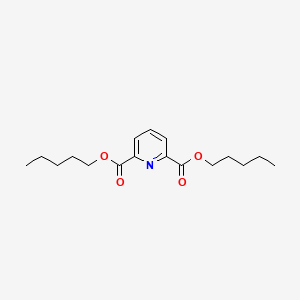
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)

